Lack of Affinity for Beta-1 Adrenergic Receptor Reduces Off-Target Cardiovascular Risk Compared to Beta-Blockers
4-Methyl-1,2-diphenyl-1,2,3,6-tetrahydropyridine exhibits no detectable binding affinity for the human Beta-1 adrenergic receptor, a key target for cardiovascular regulation . In stark contrast, the prototypical beta-blocker propranolol displays a high affinity (Ki ≈ 1 nM) for this receptor. This absence of Beta-1 engagement in the target compound indicates a markedly reduced potential for off-target cardiovascular effects when used in neuroscience-focused assays.
| Evidence Dimension | Binding affinity to human Beta-1 adrenergic receptor |
|---|---|
| Target Compound Data | No detectable binding |
| Comparator Or Baseline | Propranolol (Ki ≈ 1 nM) |
| Quantified Difference | Target compound shows zero measurable affinity vs. low nanomolar affinity for propranolol. |
| Conditions | In vitro radioligand binding assay (AladdinSci ALA647768) |
Why This Matters
For researchers developing CNS-targeted tetrahydropyridine ligands, the confirmed lack of Beta-1 adrenergic activity ensures that observed neuropharmacological effects are not confounded by peripheral cardiovascular actions, a common issue with less selective compounds.
